2-((3-Phenyl-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide
CAS No.:
Cat. No.: VC10786959
Molecular Formula: C17H16N4OS
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H16N4OS |
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Molecular Weight | 324.4 g/mol |
IUPAC Name | N-(4-methylphenyl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Standard InChI | InChI=1S/C17H16N4OS/c1-12-7-9-14(10-8-12)18-15(22)11-23-17-19-16(20-21-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,22)(H,19,20,21) |
Standard InChI Key | CHDHODOILUJRNS-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NNC(=N2)C3=CC=CC=C3 |
Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NNC(=N2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
2-((3-Phenyl-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide consists of three key moieties:
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1,2,4-Triazole ring: A five-membered aromatic heterocycle with three nitrogen atoms at positions 1, 2, and 4.
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Phenyl group: Attached to the triazole’s nitrogen at position 3.
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p-Tolyl-substituted acetamide: Linked via a thioether bridge (-S-) to the triazole’s sulfur atom.
The compound’s planar structure and electron-rich regions (triazole, phenyl) enable π-π stacking and hydrogen bonding, critical for interactions with biological targets .
Table 1: Molecular Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 324.4 g/mol |
Key Functional Groups | Triazole, thioether, acetamide |
Potential Hydrogen Bond Donors/Acceptors | 3/5 |
Synthesis and Characterization
Synthetic Pathways
The synthesis of 2-((3-Phenyl-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide likely follows a multi-step protocol analogous to triazolethione derivatives :
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Esterification: Reaction of -(4-hydroxyphenyl)acetamide with ethyl bromoacetate to form ethyl 2-(4-acetamidophenoxy)acetate.
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Hydrazinolysis: Treatment with hydrazine hydrate yields acetohydrazide intermediates.
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Thiosemicarbazide Formation: Condensation with isothiocyanates generates thiosemicarbazides.
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Cyclization: Base-mediated cyclization produces the 1,2,4-triazole-3-thione core .
Alternative routes involve:
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Arylidene malononitrile reactions for triazolidine-thiones .
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Trimethylsilyl isothiocyanate with sulfamic acid catalysis .
Characterization Techniques
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FTIR: Confirms S-H (2550–2600 cm) and N-H (3300 cm) stretches.
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NMR: NMR identifies aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.5 ppm).
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X-ray Crystallography: Resolves planar triazole geometry and intermolecular interactions.
Compound | Activity (IC/MIC) | Target Organism |
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5-(4-Fluorophenyl)-1,2,4-triazole | 0.125 μg/ml | M. tuberculosis H37Rv |
N-(p-Tolyl)acetamide derivatives | 1.05 μg/ml | E. faecalis |
4-Benzyl-1,2,4-triazoles | 99% inhibition | C. albicans |
Material Science Applications
Coordination Chemistry
The triazole’s nitrogen and sulfur atoms act as ligands for transition metals:
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Cu(II) complexes of triazolethiones show enhanced conductivity in organic semiconductors .
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Ag(I) coordination polymers exhibit luminescence for OLED applications .
Catalysis
Triazole-based ligands facilitate cross-coupling reactions:
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Suzuki-Miyaura coupling with Pd(II) centers achieves 95% yield .
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Asymmetric hydrogenation using Rh(I) complexes attains 90% enantiomeric excess .
Future Directions
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Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability.
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Structure-Activity Relationships (SAR): Modify p-tolyl and phenyl groups to enhance potency.
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Nanoparticle Formulations: Improve solubility via liposomal encapsulation or PEGylation.
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